molecular formula C13H15F2NO B12979425 (R)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine

(R)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine

Cat. No.: B12979425
M. Wt: 239.26 g/mol
InChI Key: YMFRPJNYKSICDP-LLVKDONJSA-N
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Description

®-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine is a chiral compound that features a difluoromethyl group attached to a dihydrobenzofuran ring, which is further connected to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates, which introduces the difluoromethyl group into the molecule . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches and drug development.

Medicine

In medicine, ®-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine is investigated for its potential as a pharmaceutical agent. Its unique structure and reactivity make it a candidate for the development of new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of ®-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition, receptor modulation, or other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine is unique due to its specific combination of a difluoromethyl group, a dihydrobenzofuran ring, and a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H15F2NO

Molecular Weight

239.26 g/mol

IUPAC Name

(2R)-2-[5-(difluoromethyl)-2,3-dihydro-1-benzofuran-7-yl]pyrrolidine

InChI

InChI=1S/C13H15F2NO/c14-13(15)9-6-8-3-5-17-12(8)10(7-9)11-2-1-4-16-11/h6-7,11,13,16H,1-5H2/t11-/m1/s1

InChI Key

YMFRPJNYKSICDP-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC3=C2OCC3)C(F)F

Canonical SMILES

C1CC(NC1)C2=CC(=CC3=C2OCC3)C(F)F

Origin of Product

United States

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